1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea
Description
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. The pyrazole ring is linked via a methylene bridge to a phenylurea moiety.
Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-14(11-7-8-11)9-13(18-19)10-16-15(20)17-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNOZXIXYHIXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxaldehyde with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Physicochemical and Functional Insights
- Cyclopropyl vs. tert-butyl (1AW): The cyclopropyl group in the target compound offers moderate steric hindrance and enhanced metabolic stability compared to the bulkier tert-butyl group in 1AW. The tert-butyl group may improve binding to hydrophobic pockets but could reduce solubility .
- Phenylurea vs. Methoxyethylurea (): Replacing the phenyl group with a methoxyethyl chain reduces molecular weight (252.31 vs. 297.36) and lipophilicity, likely improving aqueous solubility. However, this substitution diminishes aromatic interactions critical for target binding .
- Complex Derivatives (BAY 87-2243): BAY 87-2243 incorporates a trifluoromethoxy group and oxadiazole ring, which enhance electronegativity and resistance to enzymatic degradation. Such modifications are typical in drug candidates targeting kinases or GPCRs .
Hydrogen Bonding and Crystal Packing
The urea group in all compounds serves as a strong hydrogen-bond donor/acceptor, facilitating interactions with biological targets or influencing crystal packing. For example, the phenylurea in the target compound may engage in π-π stacking, while the methoxyethylurea analog relies more on polar interactions . In crystalline states, these hydrogen-bonding patterns dictate solubility and stability, as seen in Etter’s graph set analysis .
Biological Activity
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 245.29 g/mol
The structural features include a pyrazole ring and a phenylurea moiety, which are critical for its biological interactions.
Research indicates that 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has shown inhibitory effects on various kinases, particularly p38 MAPK, with an IC value of approximately 53 nM, indicating its potential role in inflammatory pathways .
- Antimicrobial Activity : It has demonstrated moderate antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Anti-inflammatory Properties : The compound inhibits TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells, further supporting its anti-inflammatory potential .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several studies have highlighted the biological relevance of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea:
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated significant reductions in inflammatory markers following administration of the compound in models of arthritis, suggesting therapeutic potential for chronic inflammatory diseases.
- Antimicrobial Efficacy : A study evaluating its antimicrobial properties found that derivatives of the compound exhibited enhanced activity against resistant bacterial strains, indicating potential for development as a new class of antibiotics.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazole core. Key steps include:
- Cyclopropane introduction : Reacting 5-chloropyrazole derivatives with cyclopropane precursors under palladium-catalyzed cross-coupling conditions.
- Urea linkage formation : Coupling the pyrazole intermediate with phenyl isocyanate via nucleophilic substitution.
- Optimization : Adjust reaction temperatures (60–80°C) and solvents (DMF or THF) to improve yield and purity. Use column chromatography or recrystallization for purification .
Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Employ SHELXL for anisotropic displacement parameter refinement and hydrogen-bonding network analysis. Validate using R-factor convergence (< 0.05) .
- Software : Process data with WinGX/ORTEP for visualization and packing diagram generation .
Advanced: What approaches are used to analyze structure-activity relationships (SAR) for pyrazole-urea derivatives?
Methodological Answer:
- Functional group substitution : Systematically replace cyclopropyl, methyl, or phenyl groups with bioisosteres (e.g., furan, thiophene) to assess activity changes.
- Biological assays : Test inhibitory effects on carbonic anhydrase or kinase enzymes using enzyme-linked immunosorbent assays (ELISA).
- Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins .
Advanced: How should researchers address contradictions in reported biological activities of similar urea derivatives?
Methodological Answer:
- Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability.
- Data validation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. fluorescence polarization).
- Structural analysis : Compare hydrogen-bonding patterns (N–H···O interactions) via crystallographic data to explain divergent activities .
Advanced: What computational methods are effective for predicting intermolecular interactions in urea-based crystals?
Methodological Answer:
- Graph set analysis : Use Mercury CSD to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and identify supramolecular synthons.
- DFT calculations : Optimize molecular geometries at the B3LYP/6-311G(d,p) level to evaluate electrostatic potential surfaces.
- Crystal packing prediction : Utilize Materials Studio to simulate lattice energies and polymorphism trends .
Basic: How can researchers identify potential pharmacological targets for this compound?
Methodological Answer:
- Target profiling : Screen against a kinase inhibitor panel (e.g., Eurofins KINOMEscan) to identify high-affinity targets.
- Pathway analysis : Use KEGG or Reactome databases to map hits to signaling pathways (e.g., MAPK/ERK).
- Validation : Confirm target engagement via Western blotting for phosphorylated proteins .
Advanced: What experimental designs are critical for studying polymorphism in this compound?
Methodological Answer:
- Crystallization screening : Use solvent evaporation (acetonitrile/water) and temperature gradients to isolate polymorphs.
- Characterization : Compare PXRD patterns, DSC thermograms, and solid-state NMR to distinguish forms.
- Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH) to assess phase transitions .
Advanced: How can analytical methods validate purity and identity during synthesis?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection for purity assessment (>98%).
- NMR spectroscopy : Assign peaks via ¹H-¹³C HSQC and HMBC to confirm regiochemistry and urea connectivity.
- Elemental analysis : Verify stoichiometry (C, H, N) within 0.4% of theoretical values .
Basic: What safety protocols should be followed when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
